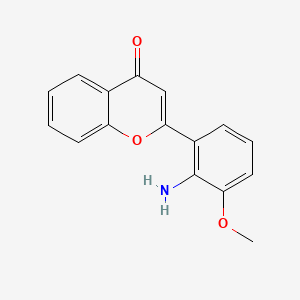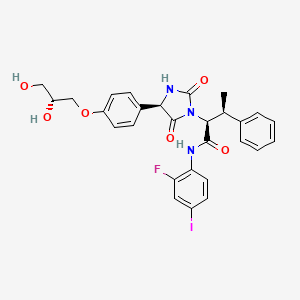
Ziram
Übersicht
Beschreibung
Ziram, also known as Zinc bis(dimethyldithiocarbamate), is a coordination complex of zinc with dimethyldithiocarbamate . It is a pale yellow solid that is used as a fungicide, the sulfur vulcanization of rubber, and other industrial applications . It was introduced in the United States in 1960 as a broad-spectrum fungicide .
Synthesis Analysis
This compound can be detected in fruit matrices using LC-MS/MS, following methylation . This gives rise to short analysis times, enabling a large number of samples to be quantified in a single batch .Molecular Structure Analysis
This compound is a prototypical zinc dithiocarbamate, a broad class of coordination complexes with the formulae Zn(R2NCS2)2, where R can be varied . The compound is a dimeric, i.e., its proper formula is [Zn(S2CNR2)2]2 .Chemical Reactions Analysis
This compound increases the probability of synaptic vesicle release by dysregulation of the ubiquitin signaling system . After reacting with this compound, increased CsPbBr3 QD surface defects and structural changes led to a decrease in the fluorescence intensity of the CsPbBr3 QDs .Physical And Chemical Properties Analysis
This compound is a crystalline white solid . It has a melting point of 250°C and a density of 1.66 at 25°C . It is practically insoluble in water (65 mg/l) but soluble in ethanol, acetone, benzene, carbon tetrachloride, and dilute caustic solutions .Wirkmechanismus
Target of Action
Ziram, a zinc dithiocarbamate, primarily targets the nervous system, liver, and thyroid . It also interacts with α-synuclein, a protein that regulates dopamine release . By increasing the α-synuclein level, this compound selectively causes dopamine-mediated cell damage .
Mode of Action
This compound inhibits the ubiquitin E1 ligase of proteasomes, leading to dopamine-mediated cell damage . It also affects the functions and polarization of human monocyte-derived macrophages . At certain concentrations, this compound can increase phagocytosis, inhibit oxidative bursts triggered by zymosan, and reduce the production of pro-inflammatory cytokines/chemokines induced by LPS .
Biochemical Pathways
This compound’s interaction with its targets leads to changes in several biochemical pathways. It induces the expression of several antioxidant genes such as HMOX1, SOD2, and catalase, suggesting the induction of oxidative stress . This oxidative stress could be involved in the increase in late apoptosis induced by this compound . This compound also modulates macrophages to an M2-like anti-inflammatory phenotype, which is often associated with various diseases .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and is quite volatile .
Result of Action
This compound’s action results in several molecular and cellular effects. It can cause inflammation, hyperplasia, and necrosis in the larynx . It can also lead to changes in blood parameters, biochemical parameters, and increased liver and thyroid weights . This compound has been found to have sensitizing effects on the skin of guinea pigs .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. The stability of this compound is dependent on the pH . At 25°C, the time required for half of the substance to decompose is 10.4 minutes at a pH of 5, 17.7 hours at a pH of 7, and 6.3 days at a pH of 9 . It is also known that this compound is moderately toxic to mammals and is considered to be mutagenic and a recognized irritant . It is highly toxic to birds, fish, and aquatic invertebrates, and moderately toxic to algae, honeybees, and earthworms .
Wissenschaftliche Forschungsanwendungen
Fluorometrische Bestimmung
Ziram wurde bei der Entwicklung einer neuartigen und einfachen fluorometrischen Strategie für seine eigene Bestimmung eingesetzt . Diese Strategie basiert auf CsPbBr3-Quantenpunkten (QDs). Nach der Reaktion mit this compound führen erhöhte CsPbBr3-QD-Oberflächendefekte und strukturelle Veränderungen zu einer Abnahme der Fluoreszenzintensität der CsPbBr3-QDs . Diese Methode hat eine vielversprechende Anwendbarkeit in der Lebensmittelsicherheit gezeigt .
Pestiziddetektion
This compound ist ein Pestizid, und sein Nachweis ist von großer Bedeutung für die öffentliche Gesundheitssicherheit . Traditionelle Methoden zur Detektion von this compound, darunter Gaschromatographie (GC), Absorptionsspektrophotometrie und Fourier-Transformations-Infrarotspektroskopie (FTIR), beruhen hauptsächlich auf dem Einsatz von großvolumigen Analysegeräten . Diese Techniken weisen aufgrund ihrer hohen Präzision und Empfindlichkeit Vorteile beim Nachweis von this compound auf .
Antimould-Wirkung
This compound wurde in funktionalisierten Nanogelen zur antimoulden Wirkung beladen . Die Applikationsmethode des Nanogelträgers ist entscheidend für seine Effizienz und die nachhaltige antimoulden Abgabe .
Synthese von Quantenpunkten
Eine einfache und inertes Gas freie Methode wurde für die Synthese von CsPbBr3-QDs verwendet, die ein Abschalten des Fluoreszenzverhaltens für this compound zeigte . Die Fluoreszenzintensität der CsPbBr3-QDs war umgekehrt proportional zur Konzentration von this compound .
Lebensmittelsicherheit
Die Nachweisfähigkeit der fluorometrischen Strategie zeigt eine vielversprechende Anwendbarkeit in der Lebensmittelsicherheit . In gepikten Fruchtproben wurden zufriedenstellende Rückgewinnungen erzielt, was zeigt, dass diese Methode in der Lage ist, this compound in realen Proben nachzuweisen .
Öffentliche Gesundheitssicherheit
Es gibt immer mehr Hinweise, die die Assoziation zwischen der Aufnahme von this compound und bestimmten neurologischen Erkrankungen unterstützen . Daher ist der Nachweis von this compound-Rückständen von großer Bedeutung für die öffentliche Gesundheitssicherheit .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ziram plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to increase zymosan phagocytosis at a concentration of 0.01 μmol.L−1 . At a concentration of 10 μmol.L−1, this compound completely inhibits this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound at 10 μmol.L−1 inhibits the gene expression of M2 markers (CD36, CD163) and induces gene expression of other M2 markers CD209, CD11b, and CD16 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For example, this compound and disulfiram at 0.01 μmol.L−1 increased zymosan phagocytosis. In contrast, this compound at 10 μmol.L−1 completely inhibited this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .
Eigenschaften
| { "Design of the Synthesis Pathway": "Ziram can be synthesized by reacting carbon disulfide with dimethylamine followed by reaction with zinc chloride. The resulting intermediate is then treated with hydrogen sulfide to yield Ziram.", "Starting Materials": ["Carbon disulfide", "Dimethylamine", "Zinc chloride", "Hydrogen sulfide"], "Reaction": [ "Step 1: React carbon disulfide with dimethylamine in the presence of a catalyst to form a dithiocarbamate intermediate.", "Step 2: Add zinc chloride to the intermediate and stir for several hours to yield a zinc dithiocarbamate complex.", "Step 3: Treat the complex with hydrogen sulfide to release Ziram as a white solid precipitate.", "Step 4: Purify and isolate Ziram using standard laboratory techniques." ] } | |
| 137-30-4 | |
Molekularformel |
C6H12N2S4Zn |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
zinc;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/2C3H7NS2.Zn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
DUBNHZYBDBBJHD-UHFFFAOYSA-L |
Verunreinigungen |
In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate). |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |
Kanonische SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |
Aussehen |
Solid powder |
Color/Form |
Crystals from hot chloroform + alcohol White when pure Colorless powder Crystalline white solid |
Dichte |
1.66 at 77 °F (NTP, 1992) 1.66 @ 25 °C referred to water at 4 °C 1.7 g/cm³ |
Flammpunkt |
200 °F (NTP, 1992) |
melting_point |
482 °F (NTP, 1992) 246 °C 240-250 °C |
| 137-30-4 | |
Physikalische Beschreibung |
Ziram is an odorless white powder. (NTP, 1992) DryPowder WHITE POWDER. Odorless white powder. |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Biological activity of Mezene remains practically unvaried for 2 yr under environmental conditions, provided stored as directed. |
Löslichkeit |
less than 1 mg/mL at 70° F (NTP, 1992) Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl. In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln. Soluble in alkali. In water, 65 mg/l @ 25 °C Solubility in water: very poo |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cuman L Dimethyldithiocarbamate, Zinc Fuklasin Milbam Zerlate Zinc Dimethyldithiocarbamate Ziram |
Dampfdruck |
Negligible (NTP, 1992) 7.5X10-9 mm Hg @ 0 °C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

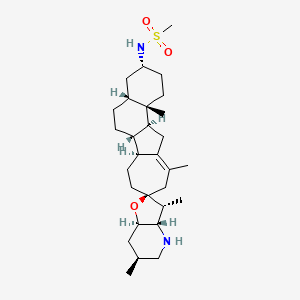
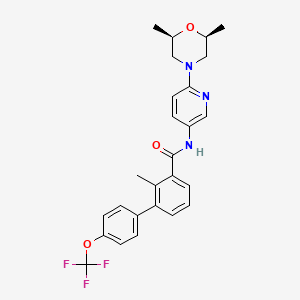

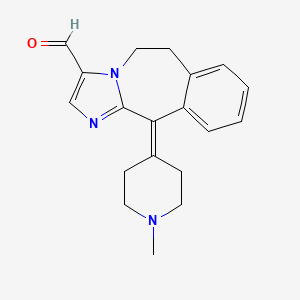
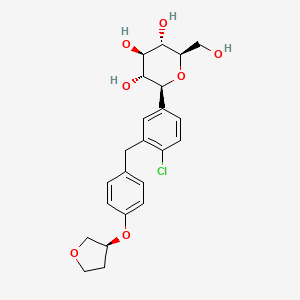
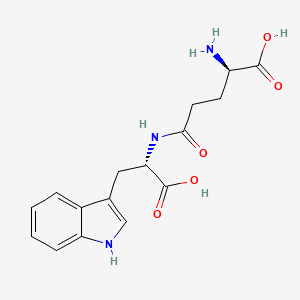
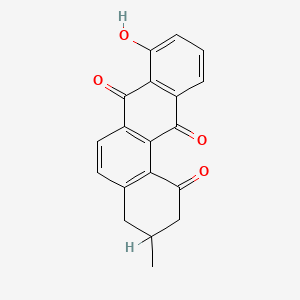

![5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B1684323.png)


